N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide
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Description
N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H20FNO4S and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications
Furan-carboxamide Derivatives in Influenza Treatment
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies demonstrated the significance of the 2,5-dimethyl-substituted heterocyclic moiety on the anti-influenza activity. One particular derivative showed the best activity against H5N1 virus, highlighting the potential of furan-carboxamide derivatives in developing novel inhibitors for lethal influenza A viruses (Yongshi et al., 2017).
Furan-carboxamide in Enzymatic Polymerization
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which can be derived from furan-carboxamide structures, show promise as sustainable alternatives to polyphthalamides. These materials have potential commercial interest as high-performance materials. A study successfully produced poly(octamethylene furanamide) (PA8F) via enzymatic polymerization, indicating the versatility of furan-carboxamide derivatives in producing sustainable polymeric materials (Jiang et al., 2015).
Furan-carboxamide Derivatives as Chemosensors
A phenoxazine-based fluorescence chemosensor incorporating a furan-carboxamide group was developed for the discriminative detection of Cd2+ and CN− ions. This sensor exhibited turn-on fluorescence emission for Cd2+ and detected CN− via turn-off fluorescence response, demonstrating the application of furan-carboxamide derivatives in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c23-19-8-4-2-6-16(19)13-29(26,27)14-17-10-12-21(28-17)22(25)24-20-11-9-15-5-1-3-7-18(15)20/h1-8,10,12,20H,9,11,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMJKWCJYHSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(O3)CS(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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